molecular formula C23H22ClNO5S B12219049 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B12219049
M. Wt: 459.9 g/mol
InChI Key: WSTKRGDQCIHFAX-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furan ring, a dioxidotetrahydrothiophenyl group, and a methoxybenzamide moiety. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the dioxidotetrahydrothiophenyl group: This group can be synthesized through the oxidation of tetrahydrothiophene derivatives.

    Coupling of the functional groups: The final step involves the coupling of the furan, chlorophenyl, and dioxidotetrahydrothiophenyl groups with the methoxybenzamide moiety using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific pathways or molecular interactions.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical properties and biological activities.

    Other furan derivatives: Compounds containing furan rings with different substituents can be compared to highlight the unique properties of the target compound.

    Other benzamide derivatives: Benzamide derivatives with different substituents can be compared to understand the impact of the specific functional groups on the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C23H22ClNO5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C23H22ClNO5S/c1-29-20-4-2-3-17(13-20)23(26)25(19-11-12-31(27,28)15-19)14-21-9-10-22(30-21)16-5-7-18(24)8-6-16/h2-10,13,19H,11-12,14-15H2,1H3

InChI Key

WSTKRGDQCIHFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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